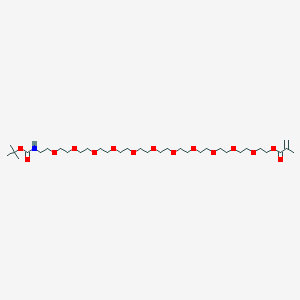

2-methyl-acrylate-PEG12-amine-Boc

Description

2-Methyl-acrylate-PEG12-amine-Boc is a polyethylene glycol (PEG)-based derivative featuring a 12-unit PEG chain (PEG12), a 2-methyl-acrylate group, and a Boc-protected amine. Its molecular formula is C27H29NO11, with a molecular weight of 543.52 g/mol (CAS: 25316-40-9) . The Boc (tert-butoxycarbonyl) group protects the amine, enabling controlled deprotection for applications requiring selective reactivity. This compound is widely used in drug delivery systems, bioconjugation, and polymer chemistry due to its hydrophilicity, biocompatibility, and dual functionalization (acrylate for polymerization or Michael addition; Boc-amine for post-synthetic modification) .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H63NO15/c1-30(2)31(35)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-34-32(36)49-33(3,4)5/h1,6-29H2,2-5H3,(H,34,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMTYYSMHWJVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H63NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise PEG Chain Elongation

This method builds the PEG12 chain iteratively, starting from shorter Boc-protected PEG precursors. For example, Boc-NH-PEG2-COOH (CAS 1365655-91-9) serves as a starting material, where the carboxylic acid is activated for coupling with ethylene glycol derivatives. Sodium hydride (NaH) catalyzes nucleophilic substitution reactions between mesylated intermediates and hydroxyl-terminated PEG units, enabling chain extension. Each elongation step requires anhydrous conditions to prevent hydrolysis of the Boc group, which remains stable under basic conditions.

Key Reaction :

Here, . The mesyl (Ms) group facilitates efficient displacement, ensuring high yields (>70%).

Direct Functionalization of PEG12 Diols

Commercial PEG12 diol (HO-PEG12-OH) offers a symmetrical starting point. Selective protection of one hydroxyl group as a trityl ether allows sequential functionalization of the other end. For instance:

-

Trityl Protection : React PEG12 diol with trityl chloride (TrCl) in pyridine to yield TrO-PEG12-OH.

-

Amine Introduction : Mesylate the free hydroxyl, then displace with aqueous ammonia to form HO-PEG12-NH2.

-

Boc Protection : Treat with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) to yield Boc-NH-PEG12-OH.

This route avoids iterative chain elongation but demands rigorous purification to isolate monofunctionalized products.

Introduction of the 2-Methyl Acrylate Group

With Boc-NH-PEG12-OH in hand, the terminal hydroxyl is esterified with methacrylic acid derivatives. Two prevalent methods are employed:

Steglich Esterification

Using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the hydroxyl reacts with methacrylic acid to form the ester:

Reaction conditions: 0–5°C in dichloromethane (DCM), 12–24 hours. Yields typically exceed 80%, though residual DCC must be removed via filtration.

Acryloyl Chloride Coupling

For faster kinetics, methacryloyl chloride reacts directly with the hydroxyl group under mild basic conditions:

Triethylamine (TEA) neutralizes HCl, driving the reaction to completion within 2–4 hours at room temperature.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight integrity. For Boc-NH-PEG12-O-CO-C(CH3)=CH2:

Challenges and Optimization

Boc Group Stability

While stable under basic conditions (pH >7), the Boc group hydrolyzes in acidic media (pH <3). Reactions involving HCl (e.g., acryloyl chloride coupling) require buffering with TEA to maintain neutrality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-acrylate-PEG12-amine-Boc can undergo various chemical reactions, including:

Substitution Reactions: The acrylate group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Addition: Nucleophiles such as thiols or amines can be added to the acrylate group.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

Substitution: Products include substituted acrylates.

Addition: Products include adducts with nucleophiles.

Deprotection: The major product is the free amine derivative.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-acrylate-PEG12-amine-Boc is characterized by its unique molecular structure, which includes:

- Molecular Formula : C₃₁H₆₄N₂O₁₄

- Molecular Weight : 688.85 g/mol

- Functional Groups : The compound features a polyethylene glycol (PEG) segment, which enhances solubility and biocompatibility, alongside an amine group that facilitates further chemical modifications.

Drug Delivery Systems

One of the primary applications of this compound is in the development of drug delivery systems. The PEG component improves the pharmacokinetics of drugs by increasing their solubility and stability in biological environments.

Case Study: Nanoparticle Formulation

- Researchers have utilized amphiphilic nanoparticles formed from this compound to encapsulate hydrophobic drugs like paclitaxel. These nanoparticles demonstrated effective drug loading capabilities and reduced toxicity to normal cells while enhancing cytostatic effects against cancer cells .

| Parameter | Value |

|---|---|

| Drug Encapsulated | Paclitaxel |

| Particle Size | 170–330 nm |

| Cytotoxicity | Non-toxic to BEAS-2B |

Antibody-Drug Conjugates (ADCs)

The compound serves as a linker in the synthesis of antibody-drug conjugates, enabling targeted delivery of therapeutic agents to specific tissues or cells. The cleavable nature of the PEG linker allows for controlled release of the drug upon internalization by target cells.

Case Study: Synthesis of ADCs

- In a study focusing on ADCs, this compound was employed to create stable conjugates that exhibited enhanced efficacy against tumor cells while minimizing systemic toxicity .

Click Chemistry

The compound's reactive groups enable it to participate in click chemistry reactions, facilitating the synthesis of complex polymer architectures with high specificity and yield.

Case Study: Bioconjugation Techniques

- Researchers have explored the use of this compound in bioconjugation strategies for creating polysaccharide-based biomaterials. These materials have shown promise for applications in tissue engineering and regenerative medicine .

| Application Area | Outcome |

|---|---|

| Tissue Engineering | Enhanced scaffold properties |

| Regenerative Medicine | Improved cell adhesion |

Mechanism of Action

The mechanism of action of 2-methyl-acrylate-PEG12-amine-Boc involves its ability to undergo various chemical reactions due to its functional groups. The PEG moiety provides solubility and biocompatibility, while the acrylate and amine groups allow for further functionalization. The Boc group serves as a protective group that can be removed under specific conditions to reveal the active amine.

Comparison with Similar Compounds

Acrylate-PEG-NH2

- Reactivity : The free amine (-NH2) allows direct conjugation with carboxylic acids or aldehydes without deprotection steps. However, this limits its use in multi-step syntheses where selective reactivity is required .

- Applications: Immediate bioconjugation in protein labeling or nanoparticle functionalization .

Amino-PEG12-COOH

- Structure : NH2-PEG12-COOH (CAS: 196936-04-6 ; molecular weight: 617.7 g/mol ).

- Reactivity : Contains both amine and carboxylic acid groups, enabling dual functionalization (e.g., forming amide bonds or conjugating with NHS esters). Lacks acrylate, limiting its use in polymerization .

- Applications: Surface modification of nanoparticles and crosslinking in hydrogel synthesis .

Boc-NH-Ethyl-SS-Propionic Acid

- Structure : Boc-protected amine linked to a disulfide (SS) and propionic acid group.

- Reactivity: The disulfide bridge allows redox-sensitive cleavage, while the Boc group ensures amine stability. No PEG or acrylate, limiting solubility and biocompatibility .

- Applications : Targeted drug delivery in reducing environments (e.g., cancer cells) .

By PEG Chain Length

Mal-amido-PEG2-Acid

- Structure : Maleimide-PEG2-carboxylic acid.

- Reactivity : Shorter PEG chain (PEG2) reduces steric hindrance, enhancing conjugation efficiency with thiols. Maleimide offers thiol-specific reactivity, contrasting with acrylate’s broader Michael acceptor capability .

- Applications : Site-specific antibody-drug conjugates .

Azido-PEG6-Amine

- Structure : Azide-PEG6-amine (CAS: BP-22224 ).

- Reactivity: Azide enables click chemistry (e.g., CuAAC with alkynes).

- Applications : Bioorthogonal labeling in live-cell imaging .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated from structural analogs due to incomplete data.

Table 2: Comparative Reactivity and Stability

| Compound | Amine Reactivity | Hydrophilicity | Stability in Aqueous Media |

|---|---|---|---|

| This compound | Low (Boc-protected) | High (PEG12) | High (resists hydrolysis) |

| Acrylate-PEG12-NH2 | High (free NH2) | High (PEG12) | Moderate (amine oxidation) |

| Azido-PEG6-Amine | Moderate (azide) | Moderate (PEG6) | High (stable to hydrolysis) |

| Amino-PEG12-COOH | High (free NH2) | High (PEG12) | Low (COOH may protonate) |

Q & A

Q. What is the synthetic pathway for 2-methyl-acrylate-PEG12-amine-Boc, and how is the Boc protection group introduced?

The synthesis typically involves a multi-step process:

- Step 1 : PEG12-amine is functionalized with 2-methyl-acrylate via Michael addition or esterification under anhydrous conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to activate carboxyl groups .

- Step 2 : The primary amine group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DMF) to prevent unwanted side reactions during subsequent conjugation steps .

- Characterization : Confirm purity (>95%) and structure using HPLC (C18 column, acetonitrile/water gradient) and -/-NMR to verify PEG chain integrity and Boc group presence .

Q. How do researchers characterize the molecular weight and purity of this compound?

- Size-Exclusion Chromatography (SEC) : Determines PEG chain length uniformity and detects high/low molecular weight impurities .

- Mass Spectrometry (MALDI-TOF) : Validates exact molecular weight (expected ~644 Da for PEG12-Boc derivatives) and detects side products like incomplete Boc protection .

- FT-IR Spectroscopy : Identifies functional groups (e.g., acrylate C=O stretch at 1720 cm, Boc carbonyl at 1680 cm) .

Q. What is the role of the Boc group in bioconjugation applications?

The Boc group serves as a temporary protective moiety for the primary amine, enabling selective conjugation through the acrylate group. After conjugation (e.g., to thiol-containing biomolecules), the Boc group is removed under mild acidic conditions (e.g., TFA/DCM) to expose the amine for further functionalization .

Advanced Research Questions

Q. How can researchers design experiments to study the controlled release of therapeutics using this compound as a linker?

- Conjugation Strategy : React the acrylate group with thiolated drugs (e.g., via Michael addition at pH 8–9), then deprotect the Boc group to expose the amine for covalent attachment to targeting ligands (e.g., antibodies) .

- Release Kinetics : Use UV-Vis or fluorescence spectroscopy to monitor drug release under physiological (pH 7.4) and lysosomal (pH 5.0) conditions. Compare cleavage rates of ester vs. amide bonds in the PEG spacer .

- Data Interpretation : Apply kinetic models (e.g., first-order decay) to quantify release efficiency and identify rate-limiting steps .

Q. How should researchers address contradictory data in conjugation efficiency between this compound and thiolated biomolecules?

- Troubleshooting Factors :

- Solubility : Ensure the compound is fully dissolved in DMF or DMSO before reaction to avoid aggregation .

- pH Optimization : Adjust reaction pH to 8–9 (using Tris or borate buffers) to enhance thiolate nucleophilicity .

- Competing Reactions : Test for side reactions (e.g., acrylate hydrolysis) via LC-MS and mitigate by reducing aqueous solvent content .

Q. What methodologies optimize the synthesis of high-molecular-weight PEGylated conjugates using this compound?

- Stoichiometric Control : Use a 1.2:1 molar excess of this compound to thiolated substrates to minimize unreacted acrylate .

- Temperature Modulation : Conduct reactions at 4°C to slow hydrolysis while maintaining conjugation rates .

- Post-Reaction Purification : Apply dialysis (MWCO 3.5 kDa) or SEC to remove low-MW byproducts and isolate the desired conjugate .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.